2-[(Hept-1-en-5-yn-3-yl)oxy]oxane

Catalog No.
S14881074
CAS No.
112182-91-9
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane

CAS Number

112182-91-9

Product Name

2-[(Hept-1-en-5-yn-3-yl)oxy]oxane

IUPAC Name

2-hept-1-en-5-yn-3-yloxyoxane

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-3-5-8-11(4-2)14-12-9-6-7-10-13-12/h4,11-12H,2,6-10H2,1H3

InChI Key

DYPGZHQTBMHBHU-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C=C)OC1CCCCO1

2-[(Hept-1-en-5-yn-3-yl)oxy]oxane, also known as 7-(oxan-2-yloxy)hept-5-yn-1-ol, is a chemical compound characterized by its unique structure that combines an oxane (tetrahydrofuran) moiety with a heptynyl group. The molecular formula for this compound is C12H20O3C_{12}H_{20}O_{3}, and it possesses a molecular weight of approximately 212.285 g/mol. The compound features a heptynyl chain with a double bond and a terminal hydroxyl group, contributing to its reactivity and potential applications in various fields such as medicinal chemistry and materials science .

The chemical reactivity of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane can be attributed to its functional groups. Notably, the alkyne and alkene functionalities allow for various addition reactions, including:

  • Hydrogenation: The alkyne can undergo hydrogenation to form an alkene or an alkane, depending on the conditions.
  • Electrophilic Addition: The double bond in the heptenyl group can react with electrophiles, leading to the formation of new carbon-carbon bonds.
  • Nucleophilic Substitution: The ether oxygen in the oxane ring may participate in nucleophilic substitution reactions under certain conditions.

These reactions can be exploited in synthetic pathways to create more complex molecules or functionalized derivatives.

Research on the biological activity of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane is limited, but compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of oxane compounds have been studied for their potential anti-inflammatory and antimicrobial activities. The presence of the alkyne group may also suggest potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

The synthesis of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane typically involves several steps:

  • Formation of the Heptynyl Chain: This can be achieved through Sonogashira coupling or other cross-coupling methods involving terminal alkynes.
  • Oxane Ring Formation: The formation of the oxane ring can be accomplished via cyclization reactions involving appropriate precursors.
  • Functionalization: Finally, functional groups such as hydroxyl groups can be introduced through oxidation or hydrolysis reactions.

These methods allow for the tailored synthesis of this compound with specific functional groups that may enhance its properties.

2-[(Hept-1-en-5-yn-3-yl)oxy]oxane has potential applications in several areas:

  • Medicinal Chemistry: Its unique structure may lead to the development of new pharmaceutical agents.
  • Materials Science: The compound's properties could be useful in creating novel polymers or coatings.
  • Chemical Intermediates: It may serve as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane are crucial for understanding its potential biological effects and applications. Preliminary studies could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could reveal its mechanism of action.
  • Cellular Uptake: Understanding how well this compound penetrates cellular membranes can inform its efficacy as a drug candidate.
  • Metabolic Stability: Assessing how the compound is metabolized in biological systems will provide insights into its pharmacokinetics.

Such studies are essential for evaluating the safety and efficacy of this compound in therapeutic contexts.

Several compounds share structural similarities with 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane. Here are some notable comparisons:

Compound NameStructure DescriptionUnique Features
7-(oxan-2-yloxy)heptanoylContains an oxane and a heptanoyl chainLacks triple bond but has similar ether functionality
Heptyl AcetateEster derived from heptanolMore straightforward structure; used as solvent
1-OctyneTerminal alkyne with eight carbonsNo ether functionality; primarily used in organic synthesis
TetrahydrofuranSaturated cyclic etherCommon solvent; lacks unsaturation

The uniqueness of 2-[(Hept-1-en-5-yn-3-yloxy]oxane lies in its combination of unsaturation (alkene and alkyne) with an ether functionality, which may impart distinctive reactivity and biological properties compared to these similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

194.130679813 g/mol

Monoisotopic Mass

194.130679813 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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